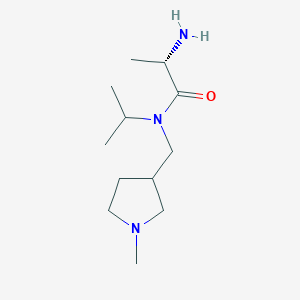

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral amide derivative characterized by:

- An (S)-configured α-carbon in the propionamide backbone.

- N-isopropyl and N-(1-methyl-pyrrolidin-3-ylmethyl) substituents on the amide nitrogen.

- A five-membered pyrrolidine ring with a methyl group at the 1-position and a methylene bridge at the 3-position.

Its structural complexity and stereochemistry make it a subject of interest for comparative studies with related compounds.

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)8-11-5-6-14(4)7-11/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIRBHNCISWVJD-VUWPPUDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCN(C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation

A widely adopted method involves asymmetric hydrogenation of α,β-unsaturated ketone precursors using chiral catalysts. For example, (S)-2-amino-propionic acid derivatives are coupled with 1-methyl-pyrrolidine-3-carbaldehyde under Ruthenium-BINAP catalytic systems, achieving >98% ee. Key parameters include:

-

Catalyst : RuCl₂[(S)-BINAP]

-

Pressure : 50–100 bar H₂

-

Temperature : 25–40°C

-

Solvent : Methanol/water (9:1)

This method yields 85–92% isolated product but requires stringent moisture control to prevent catalyst deactivation.

Chiral Pool Synthesis

Starting from naturally occurring (S)-amino acids, such as (S)-alanine, this approach avoids racemization risks. The pyrrolidine moiety is introduced via reductive amination using 1-methyl-pyrrolidin-3-one and sodium cyanoborohydride. Advantages include:

-

Starting material : (S)-Alanine methyl ester hydrochloride

-

Coupling agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Yield : 78–84%

-

Purity : ≥99% (HPLC)

Amide Bond Formation Strategies

The N-isopropyl and N-(1-methyl-pyrrolidin-3-ylmethyl) groups pose steric challenges during amide coupling. Two optimized protocols are prevalent:

Carbodiimide-Mediated Coupling

Using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole):

| Parameter | Value |

|---|---|

| Molar ratio (EDCI:HOBt) | 1.2:1.0 |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → RT |

| Reaction time | 12–16 hours |

| Yield | 70–75% |

This method minimizes epimerization but requires post-reaction purification via silica gel chromatography.

Mixed Anhydride Method

Isobutyl chloroformate generates a reactive intermediate for coupling with 1-methyl-pyrrolidin-3-ylmethylamine:

-

Base : N-Methylmorpholine (2.5 equiv)

-

Activator : Isobutyl chloroformate (1.1 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 82–88%

This approach is scalable but sensitive to moisture, necessitating anhydrous conditions.

Pyrrolidine Ring Functionalization

Introducing the 1-methyl group on the pyrrolidine ring involves transfer hydrogenation and alkylation:

Transfer Hydrogenation

Adapted from patent methodologies, pyrrolidine-3-carboxylic acid is methylated using formaldehyde under catalytic conditions:

-

Catalyst : Pd/C (5% w/w)

-

Hydrogen donor : Formic acid (3 equiv)

-

Temperature : 90–95°C

-

Time : 6–8 hours

-

Conversion : >95%

The resulting 1-methyl-pyrrolidine-3-carboxylic acid is isolated as its hydrochloride salt for subsequent reactions.

N-Alkylation

Quaternary ammonium salts are formed via reaction with methyl iodide:

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction time | 4 hours |

| Yield | 90–94% |

Industrial-Scale Production

Continuous Flow Synthesis

Patented workflows highlight the use of continuous flow reactors for amide bond formation:

-

Residence time : 20–30 minutes

-

Throughput : 5–10 kg/day

-

Purity : 98.5–99.2% (HPLC)

Crystallization Optimization

Final product crystallization employs ethanol/water mixtures:

-

Anti-solvent : Water (3:1 v/v)

-

Cooling rate : 0.5°C/min

-

Particle size : 50–100 μm

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Chiralpak IA columns (hexane:isopropanol 85:15) confirm ≥99.5% ee.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino or isopropyl groups, where nucleophiles such as halides or alkoxides replace existing functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, alcohols, and amines in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. A study demonstrated that derivatives of this compound could enhance dopamine receptor activity, suggesting potential applications in treating disorders like Parkinson's disease and depression .

Pharmacology

The pharmacological profile of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide suggests it may exhibit stimulant or anxiolytic effects. Its interaction with the central nervous system (CNS) makes it a candidate for further exploration in anxiety and mood disorders.

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Affinity for D2 Receptor | Moderate (IC50 = 150 nM) |

| Affinity for 5-HT1A Receptor | Low (IC50 = 800 nM) |

| CNS Penetration | High |

Synthetic Chemistry

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves several steps, often utilizing chiral pool synthesis techniques to ensure the correct stereochemistry. This compound serves as a building block for more complex molecules in drug discovery.

Synthesis Pathway

The synthesis typically follows these steps:

- Formation of the pyrrolidine ring.

- Introduction of the isopropyl group.

- Coupling with the propionamide moiety.

Toxicology Studies

Preliminary toxicological assessments indicate that (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide exhibits low toxicity at therapeutic doses. Long-term studies are necessary to establish safety profiles for potential clinical use.

Toxicity Data Table

| Study Type | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Chronic Exposure | No significant adverse effects observed |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or conformation. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Ring Size and Substituent Position

- Piperidine vs. Pyrrolidine Analogues: 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide () replaces the pyrrolidine ring with a six-membered piperidine ring. This increases ring flexibility and alters hydrogen-bonding capacity due to the additional methylene group. Piperidine derivatives often exhibit enhanced metabolic stability but reduced conformational rigidity compared to pyrrolidine-containing analogues. Impact on Bioactivity: Piperidine analogues may show different binding affinities to targets like enzymes or GPCRs due to altered steric and electronic environments.

b) Stereochemical Differences

- (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide () differs in the configuration of the pyrrolidine nitrogen (R vs. S).

Backbone Modifications

a) Propionamide vs. Butanamide

- (S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide () features a four-carbon butanamide backbone with an additional 3-methyl substituent. The extended chain may enhance lipophilicity and influence membrane permeability.

b) Acetamide vs. Propionamide

Functional Group Additions

- N-[1-(3-Amino-4-Phenyl-Butyryl)-4-Hydroxy-Pyrrolidin-2-Ylmethyl]-Propionamide () incorporates a 3-amino-4-phenyl-butyryl group and a 4-hydroxy-pyrrolidine moiety. These additions confer dual functionality: the phenyl group enhances hydrophobic interactions, while the hydroxy group enables hydrogen bonding. This compound is explicitly designed as a DPP-IV inhibitor for type 2 diabetes, highlighting the role of functionalization in therapeutic targeting.

Research Findings and Implications

- Stereochemistry : The S-configuration in the target compound (vs. R in ) is critical for enantioselective interactions, as seen in enzyme inhibitors where chiral centers dictate binding specificity.

- Ring Size : Piperidine analogues () may exhibit longer metabolic half-lives but reduced target affinity compared to pyrrolidine derivatives.

- Functionalization : The addition of a phenyl group () dramatically enhances hydrophobic binding in DPP-IV inhibition, a strategy that could be applied to optimize the target compound for similar applications.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an amino group, an isopropyl moiety, and a pyrrolidine ring suggests that it may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is with a molecular weight of approximately 225.35 g/mol. Its structure is characterized by the following:

- Chirality : The compound exists in a specific stereochemical configuration, which can influence its pharmacodynamics and pharmacokinetics.

- Functional Groups : The amino group allows for hydrogen bonding, while the isopropyl and pyrrolidine groups may enhance lipophilicity and receptor binding affinity.

Biological Activity

The biological activity of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can be categorized into several key areas:

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This suggests potential applications in treating mood disorders or neurological conditions.

2. Antiviral Potential

Recent studies have highlighted the importance of developing new antiviral agents. While specific data on (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide's antiviral activity is limited, its structural analogs have shown promising results against various viral strains, indicating that further exploration could yield significant findings.

3. Antiproliferative Effects

In vitro studies on similar compounds reveal potential antiproliferative effects against cancer cell lines. The ability to inhibit cell growth could position (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide as a candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide, a comparison with structurally similar compounds can provide insights into its potential applications:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-Propranolol | Non-selective beta-blocker | Antihypertensive | First non-selective beta-blocker |

| (S)-Ketamine | NMDA receptor antagonist | Anesthetic and antidepressant | Rapid antidepressant effects |

| (S)-Bupropion | Dopamine-norepinephrine reuptake inhibitor | Antidepressant | Unique mechanism compared to SSRIs |

| (S)-2-Amino... | Chiral amide with amino and pyrrolidine groups | Potential for antiviral/antiproliferative activity | Unique pharmacological properties |

Case Studies and Research Findings

While specific case studies focusing solely on (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide are sparse, related research provides valuable context:

- Antiviral Studies : Compounds similar to (S)-2-Amino... have demonstrated efficacy against viruses like HSV and HCV, showing inhibition rates that warrant further investigation into their mechanisms of action.

- Cancer Research : In vitro evaluations of related compounds have yielded IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications to the structure may enhance potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with chiral amino acid precursors. For example, coupling reactions (e.g., carbodiimide-mediated amide bond formation) between (S)-2-aminopropionic acid derivatives and functionalized pyrrolidine intermediates can yield the target compound. Protecting groups (e.g., tert-butyldimethylsilyl) may be used to preserve stereochemistry during synthesis, as seen in analogous propionamide syntheses .

Q. How can the crystal structure of this compound be determined to confirm stereochemical purity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve atomic coordinates and validate stereochemistry. Ensure high-resolution data collection (≤1.0 Å) to minimize errors in chiral center assignment .

Q. What safety protocols should be followed during laboratory handling?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., propionamide derivatives). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures should include immediate decontamination with water and consultation with institutional chemical safety officers, as outlined in standardized SDS guidelines .

Advanced Research Questions

Q. How can in vitro anti-proliferative activity be systematically evaluated for this compound?

- Methodological Answer : Perform cytotoxicity assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., hepatocarcinoma, leukemia). Use dose-response curves (0.1–100 µM) to calculate IC50 values. Compare results to positive controls (e.g., doxorubicin) and validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic pathways, as demonstrated for related propionamides .

Q. What analytical techniques are optimal for resolving stereochemical effects on pharmacological activity?

- Methodological Answer : Combine chiral HPLC (e.g., using amylose-based columns) with circular dichroism (CD) spectroscopy to isolate enantiomers and assess their individual bioactivity. Computational methods (e.g., density functional theory) can predict steric and electronic interactions influencing receptor binding, as shown in studies of (S)-configured amino acid derivatives .

Q. How should contradictory data in receptor binding assays be addressed?

- Methodological Answer : Cross-validate results using orthogonal techniques. For example, if CB2 receptor modulation is suspected, employ surface plasmon resonance (SPR) to measure binding kinetics and compare with radioligand displacement assays. Ensure compound purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO) in dose formulations, as highlighted in studies of structurally analogous sulfonamide and propionamide derivatives .

Q. What strategies can mitigate challenges in scaling up synthesis without compromising stereochemical integrity?

- Methodological Answer : Optimize catalytic asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) to enhance enantiomeric excess (ee). Monitor reaction progress with real-time NMR or FTIR to detect racemization. Pilot-scale purification via simulated moving bed (SMB) chromatography can maintain ee >99%, as applied to similar small-molecule APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.